

MI-773 solubility and preparation for experimental use

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Compound of Interest

Compound Name: MI-773

Cat. No.: B15573625

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Application Notes and Protocols for MI-773

Introduction

MI-773 (also known as SAR405838) is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By binding to MDM2, **MI-773** prevents the degradation of the p53 tumor suppressor protein, leading to the restoration of p53's transcriptional activity.[3] This subsequently induces cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53, making **MI-773** a promising therapeutic agent for various malignancies.[4][5] These application notes provide detailed information on the solubility, preparation, and experimental use of **MI-773** for preclinical research.

Physicochemical Properties

Property	Value
Synonyms	SAR405838, p53-MDM2 interaction inhibitor MI-773
Molecular Formula	C ₂₉ H ₃₄ Cl ₂ FN ₃ O ₃ [5]
Molecular Weight	562.50 g/mol [6]
Target	MDM2-p53 Interaction[6]
Mechanism of Action	Binds to MDM2, preventing p53 ubiquitination and degradation.[3]
Binding Affinity (Kd)	8.2 nM for MDM2[1]

MI-773 Solubility and Solution Preparation

Solubility Data

Proper dissolution of **MI-773** is critical for accurate and reproducible experimental results. The solubility in common laboratory solvents is summarized below.

Solvent	Solubility	Notes
DMSO	≥ 53 mg/mL (94.22 mM)[6]	Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[7] Use newly opened DMSO for the best results.[1]
In Vivo Formulation 1	≥ 2.5 mg/mL (4.44 mM)[1]	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2	≥ 2.5 mg/mL (4.44 mM)[1]	10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
In Vivo Formulation 3	≥ 2.5 mg/mL (4.44 mM)[1]	10% DMSO, 90% Corn Oil.[1]

Note: "≥" indicates that the saturation point was not reached at this concentration.^[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.^[1]

Protocol 1: Preparation of MI-773 Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO for in vitro use.

Materials:

- **MI-773** powder
- Anhydrous, high-purity DMSO^[1]
- Sterile microcentrifuge tubes or vials

Procedure:

- Equilibrate the **MI-773** vial to room temperature before opening.
- Based on the desired final concentration, calculate the required volume of DMSO. The table below provides quick calculations for common concentrations.
- Add the calculated volume of DMSO to the vial containing the **MI-773** powder.
- Vortex thoroughly until the powder is completely dissolved.

Stock Solution Molarity Calculator:

Mass of MI-773	Volume of DMSO for 1 mM	Volume of DMSO for 5 mM	Volume of DMSO for 10 mM
1 mg	1.7778 mL	0.3556 mL	0.1778 mL
5 mg	8.8889 mL	1.7778 mL	0.8889 mL
10 mg	17.7778 mL	3.5556 mL	1.7778 mL

Storage:

- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
- Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
- For optimal stability, store under a nitrogen atmosphere.[6]

Protocol 2: Preparation of In Vivo Working Solution

This protocol details the preparation of a working solution for animal studies using a common formulation. It is recommended to prepare this solution fresh on the day of use.[1]

Materials:

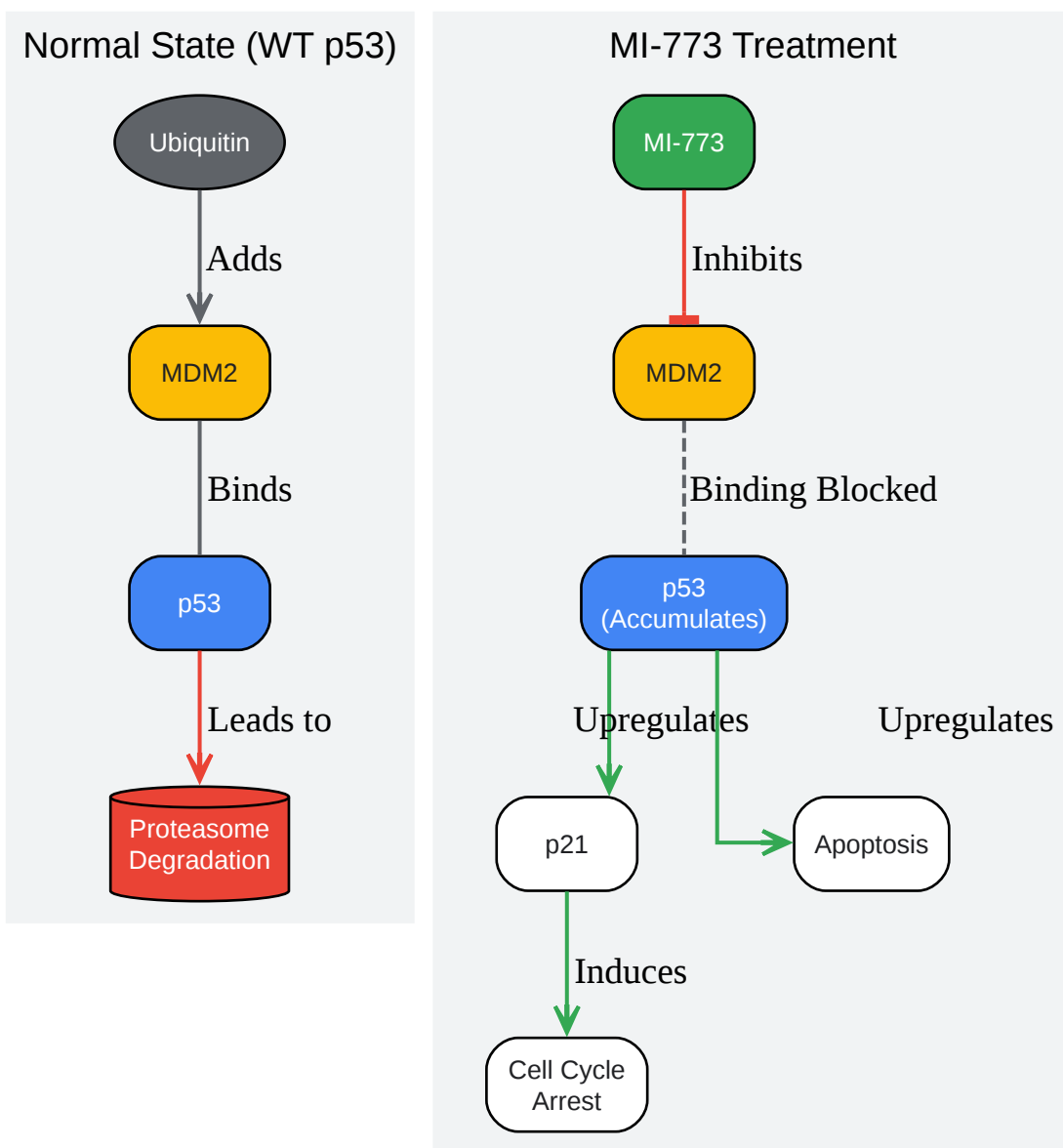
- **MI-773** stock solution in DMSO (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

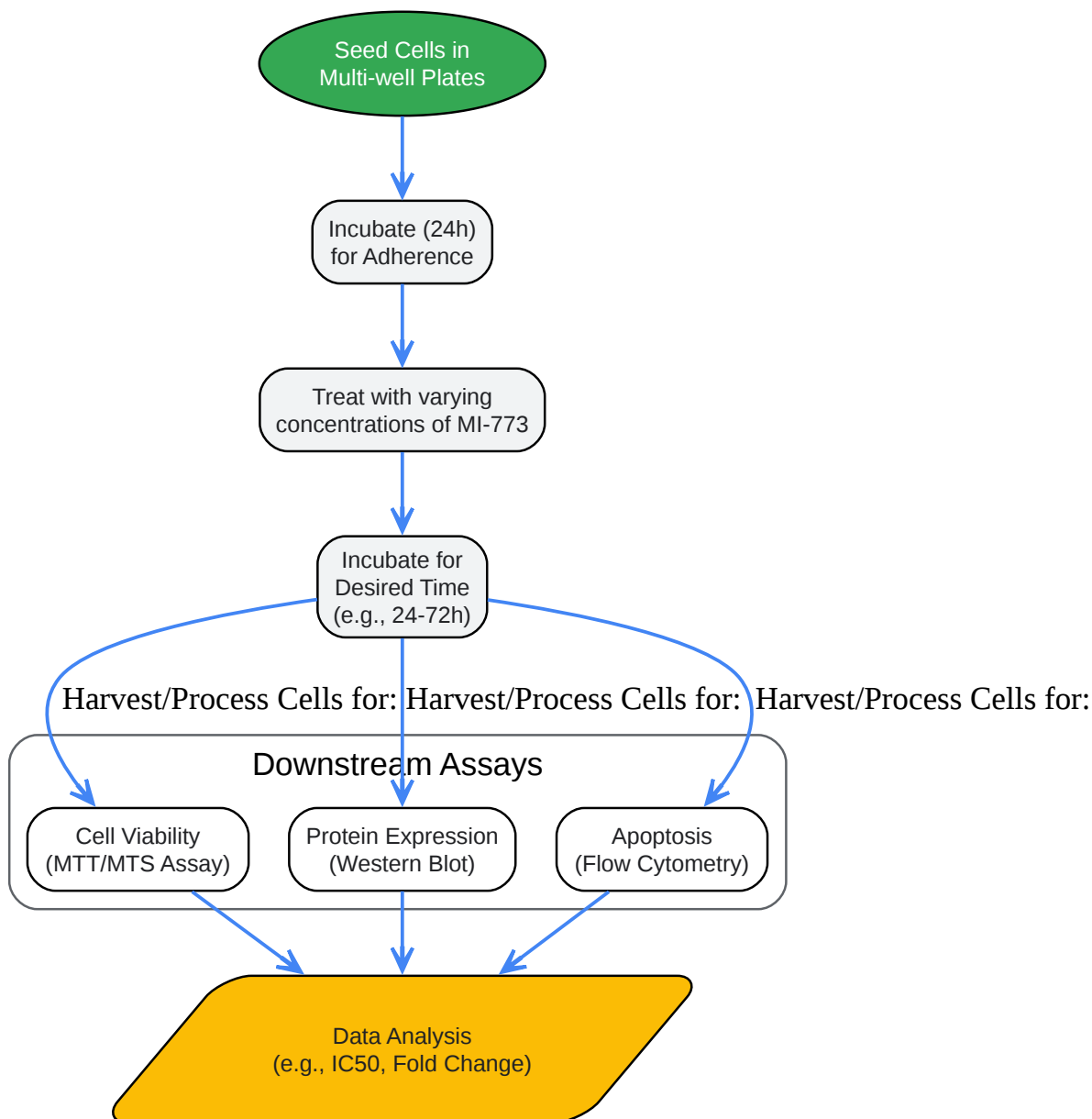
Procedure (for a final concentration of 2.5 mg/mL):

- Add each solvent sequentially in the specified order.
- For a 1 mL final volume, begin with 400 µL of PEG300.
- Add 100 µL of a 25 mg/mL **MI-773** DMSO stock solution and mix thoroughly.[1]
- Add 50 µL of Tween-80 and mix until the solution is homogenous.[1]
- Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly. The final solution should be clear.[1]

Mechanism of Action: MDM2-p53 Signaling Pathway

MI-773 functions by disrupting the interaction between MDM2 and p53.[5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to continuous ubiquitination and proteasomal degradation of p53, thus disabling its tumor-suppressive functions.[2][3] **MI-773** occupies the p53-binding pocket on MDM2, which stabilizes p53 and allows it to accumulate in the nucleus. [2] This leads to the transcriptional activation of p53 target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis.[4][8]





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